4-((4-Chlorophenyl)-hydroxymethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Chlorophenyl)-hydroxymethyl)phenol is an organic compound that features a phenol group substituted with a hydroxymethyl group and a chlorine atom on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Chlorophenyl)-hydroxymethyl)phenol typically involves the chlorination of phenol in the presence of polar solvents, which favors the formation of the 4-chloro derivative . Another method involves the nucleophilic aromatic substitution of aryl halides, where the hydroxymethyl group is introduced via a nucleophilic attack .
Industrial Production Methods: Industrial production of this compound can be achieved through scalable and green synthesis methods. For example, the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide and H2O2/HBr as reagents under mild conditions has been reported to yield substituted phenols efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-((4-Chlorophenyl)-hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxymethyl group to a methyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents such as sodium amide (NaNH2) or thiourea can be employed.
Major Products:
Oxidation: Formation of 4-((4-Chlorophenyl)-formyl)phenol or 4-((4-Chlorophenyl)-carboxyl)phenol.
Reduction: Formation of 4-((4-Chlorophenyl)-methyl)phenol.
Substitution: Formation of 4-((4-Aminophenyl)-hydroxymethyl)phenol or 4-((4-Mercaptophenyl)-hydroxymethyl)phenol.
Scientific Research Applications
4-((4-Chlorophenyl)-hydroxymethyl)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((4-Chlorophenyl)-hydroxymethyl)phenol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
4-Chlorophenol: Similar in structure but lacks the hydroxymethyl group.
4-Hydroxybenzyl Alcohol: Similar but lacks the chlorine atom.
4-Chlorobenzyl Alcohol: Similar but lacks the phenol group.
Properties
IUPAC Name |
4-[(4-chlorophenyl)-hydroxymethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,15-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEZWQDQFWRURM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164852-89-5 |
Source
|
Record name | 4-((4-Chlorophenyl)-hydroxymethyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164852895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-((4-CHLOROPHENYL)-HYDROXYMETHYL)PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J723YZJ8Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.